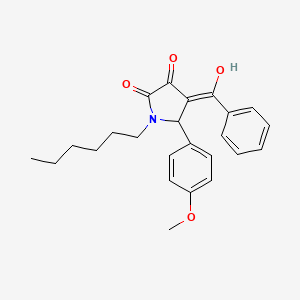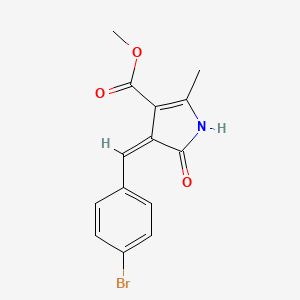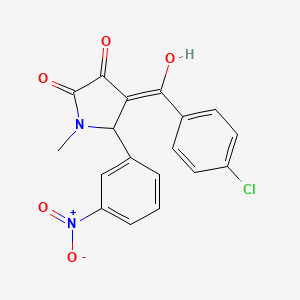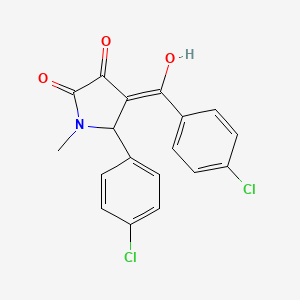
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the pyrrolone family. It has been of great interest to the scientific community due to its potential application in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. In agriculture, it has been shown to inhibit the growth of pests by interfering with their metabolic processes. In material science, it has been shown to possess unique optical and electronic properties due to its molecular structure.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer growth in animal models. In agriculture, it has been shown to inhibit the growth of pests without harming beneficial organisms. In material science, it has been shown to possess unique optical and electronic properties that make it suitable for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to target specific cells and tissues, its unique properties, and its potential application in various fields. However, its limitations include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
The future directions for 4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to fully understand its mechanism of action, the development of new synthesis methods to improve its yield and purity, and the exploration of its potential application in various fields such as medicine, agriculture, and material science. Additionally, the development of new derivatives and analogs of this compound may also lead to the discovery of new compounds with unique properties and applications.
Aplicaciones Científicas De Investigación
4-benzoyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential application in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-9-16-25-21(17-12-14-19(29-2)15-13-17)20(23(27)24(25)28)22(26)18-10-7-6-8-11-18/h6-8,10-15,21,26H,3-5,9,16H2,1-2H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDBKBNZLVLNA-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3897577.png)
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)

![N-(5-chloro-2-pyridinyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3897600.png)


![methyl 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3897625.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3897637.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3897652.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3897657.png)
![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897660.png)